molecular formula C21H19N3O2 B11064073 4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B11064073
M. Wt: 345.4 g/mol
InChI Key: ICYYTFBMNVALJS-UHFFFAOYSA-N
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Description

4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine core.

Scientific Research Applications

4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to the induction of cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its specific substituents, which contribute to its distinct chemical properties and potential applications. Its ability to induce apoptosis and its potential as an anticancer agent further highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

4-methyl-2-phenyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C21H19N3O2/c1-15-20-18(22-24(21(20)26)17-10-6-3-7-11-17)14-19(25)23(15)13-12-16-8-4-2-5-9-16/h2-11,14,22H,12-13H2,1H3

InChI Key

ICYYTFBMNVALJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCC3=CC=CC=C3)NN(C2=O)C4=CC=CC=C4

Origin of Product

United States

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